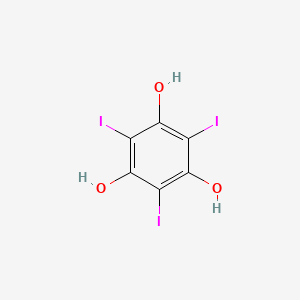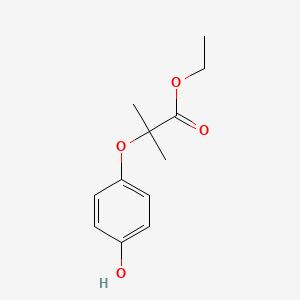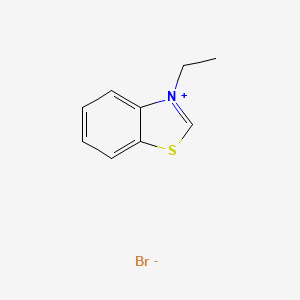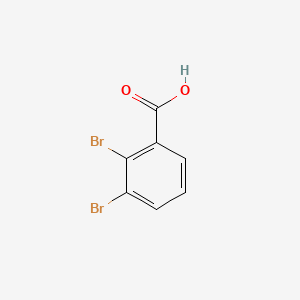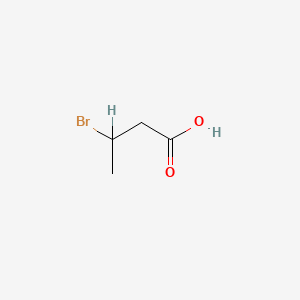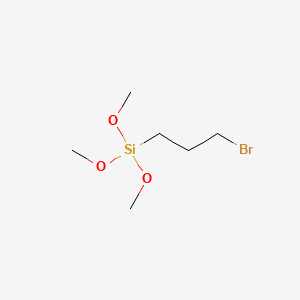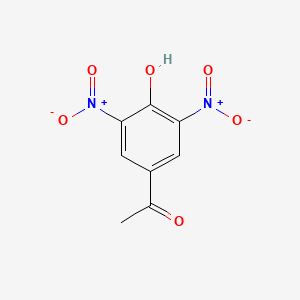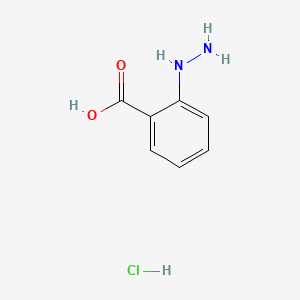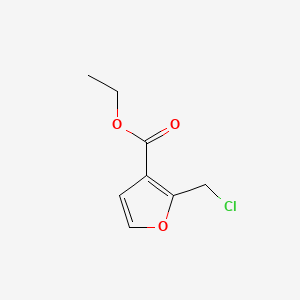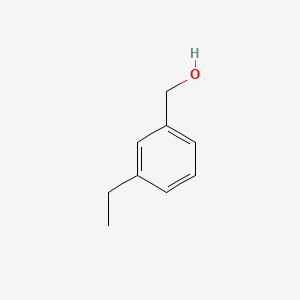![molecular formula C14H18Br2N2 B1330068 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide CAS No. 14208-08-3](/img/structure/B1330068.png)
1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide is a chemical compound with the molecular formula C14H18Br2N2 and a molecular weight of 374.12 g/mol It is a salt composed of two pyridinium ions connected by a butyl chain and two bromide anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide typically involves the reaction of 4-bromobutylpyridine with pyridine in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with a non-solvent such as diethyl ether . The reaction can be represented as follows:
4-bromobutylpyridine+pyridine→1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ions to pyridine.
Substitution: The bromide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ions under basic conditions.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through electrostatic interactions and hydrogen bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diethyl 2-(1-pyridin-1-ium-yl)butanedioate ethylsulfate .
- 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine .
Uniqueness
1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide is unique due to its dual pyridinium structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-pyridin-1-ium-1-ylbutyl)pyridin-1-ium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2BrH/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;;/h1-6,9-12H,7-8,13-14H2;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBTPBFHBTLJM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931329 |
Source


|
| Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14208-08-3 |
Source


|
| Record name | Pyridinium, 1,1'-tetramethylenebis-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014208083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
